3-Amino-2-hydroxybenzaldehyde

Description

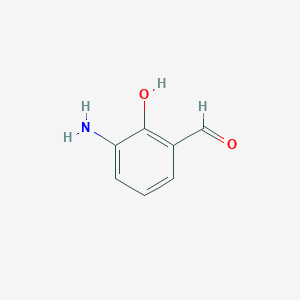

3-Amino-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is a white to light yellow solid with a distinct benzaldehyde-like aroma. It is soluble in organic solvents and is used as an intermediate in the synthesis of various chemical products .

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

3-amino-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H,8H2 |

InChI Key |

XSZZWPBNDRGQIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzylamine and sodium hypochlorite. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as mechanosynthesis and solid-state melt reactions. These methods enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amino alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under mild to moderate conditions.

Major Products:

Oxidation: Quinones

Reduction: Amino alcohols

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

3-Amino-2-hydroxybenzaldehyde serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of drugs due to its ability to undergo further chemical transformations. For instance, it can be converted into more complex molecules that exhibit pharmacological activity, such as anti-inflammatory and analgesic agents .

2. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that certain modifications of this compound can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

3. Antioxidant Properties

The compound has been explored for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals can contribute to formulations aimed at reducing oxidative damage in cells .

Synthesis and Production

The production of this compound can be achieved through various synthetic routes. A notable method involves the catalytic reduction of nitro compounds, which allows for high-yield synthesis while maintaining purity . The use of sulfuric acid during the crystallization process enhances the bulk density and flow properties of the resulting crystals, making them easier to handle in industrial applications .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted a new catalytic method that improved yield by 30% compared to traditional methods. This optimization is crucial for scaling up production for pharmaceutical applications .

Case Study 2: Biological Activity Assessment

In another study, researchers evaluated the biological activity of this compound derivatives against breast cancer cell lines. The findings demonstrated that specific derivatives induced apoptosis more effectively than the parent compound, suggesting potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases through condensation reactions with primary amines. These Schiff bases can chelate metal ions, influencing the electron distribution in the coordination sphere of the metal. This chelation can modulate the biological activity of the metal complexes, making them effective in various applications such as antimicrobial and anticancer agents .

Comparison with Similar Compounds

- 2-Amino-3-hydroxybenzaldehyde

- 4-Amino-2-hydroxybenzaldehyde

- 3-Hydroxybenzaldehyde

Comparison:

- 2-Amino-3-hydroxybenzaldehyde: Similar in structure but with the amino group at the second position. It has similar chemical properties but may differ in reactivity due to the position of the functional groups .

- 4-Amino-2-hydroxybenzaldehyde: The amino group is at the fourth position, which can significantly alter its chemical behavior and applications .

- 3-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain types of chemical reactions compared to 3-Amino-2-hydroxybenzaldehyde .

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.

Biological Activity

3-Amino-2-hydroxybenzaldehyde, also known as 2-hydroxy-3-aminobenzaldehyde, is an organic compound with significant biological activity attributed to its functional groups: an amino group (-NH2), a hydroxyl group (-OH), and an aldehyde group (-CHO). This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer activities.

The molecular formula of this compound is C7H9NO2. Its structure facilitates various chemical reactions, making it a valuable precursor in the synthesis of complex organic molecules. The presence of the amino and hydroxyl groups allows for hydrogen bonding and interaction with biological macromolecules, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies involving copper(II) complexes with Schiff bases derived from this compound demonstrated potent antitumor effects. In vivo experiments showed that these complexes could inhibit the growth of Ehrlich's Ascites Carcinoma (EAC) cells, leading to increased survival times in treated mice compared to controls. The results from one study are summarized in Table 1.

| Treatment | Dose (mg/kg) | EAC Cell Count on Day 5 (×10^7) | % Cell Growth Inhibition |

|---|---|---|---|

| Control | - | 9.61 ± 1.63 | - |

| Bleomycin | 0.3 | 0.49 ± 0.77 | 94.90 |

| A | 8 | 0.46 ± 0.62 | 95.21 |

| B | 10 | 1.21 ± 0.32 | 87.40 |

| C | 16 | 1.01 ± 0.78 | 89.49 |

Table 1: Antitumor effects of copper(II) complexes derived from Schiff bases of this compound .

The study indicated that the synthetic compounds A, B, and C significantly inhibited tumor cell growth, demonstrating their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been extensively studied. One research highlighted that Schiff bases derived from this compound exhibited considerable antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The qualitative and quantitative assays confirmed that these complexes were particularly effective against resistant bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. A study involving its derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies

Several case studies have explored the biological activity of derivatives of this compound:

- Anticancer Activity : In a controlled study on EAC-bearing mice, treatment with copper(II) complexes derived from this compound resulted in increased lifespan and reduced tumor burden compared to untreated controls .

- Antimicrobial Efficacy : A study tested various Schiff base ligands derived from this compound against clinical isolates of bacteria and fungi, revealing high efficacy rates against multi-drug resistant strains .

- Anti-inflammatory Potential : Research on the anti-inflammatory effects indicated that derivatives could significantly reduce edema in animal models when compared to standard anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.